UDP-GlcA -

UDP-GlcA

Catalog Number: EVT-8187196
CAS Number:
Molecular Formula: C15H19N2Na3O18P2
Molecular Weight: 646.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UDP-glucuronic acid is classified as a nucleotide sugar and is derived from uridine triphosphate and glucuronic acid. It serves as a donor substrate for glycosyltransferases in mammals and is essential for the biosynthesis of glycosaminoglycans, which are vital components of the extracellular matrix. The compound can be synthesized via two primary pathways:

  1. UDP-glucose dehydrogenase pathway: This pathway involves the direct oxidation of UDP-glucose to UDP-glucuronic acid using nicotinamide adenine dinucleotide as a cofactor.
  2. Myo-inositol oxidation pathway: This alternative route involves the conversion of myo-inositol into glucuronic acid before activation to UDP-glucuronic acid.

These pathways highlight the importance of UDP-glucuronic acid in both plant and animal systems, particularly in cell wall synthesis and detoxification processes .

Synthesis Analysis

The synthesis of UDP-glucuronic acid can be accomplished through various methods. A notable approach involves a three-step cascade reaction utilizing whole cells expressing hyperthermophilic enzymes:

  1. Phosphorylation of starch: Starch is converted to glucose-1-phosphate by α-glucan phosphorylase.
  2. Conversion to UDP-glucose: Glucose-1-phosphate is then transformed into UDP-glucose by UDP-sugar pyrophosphorylase.
  3. Dehydrogenation to UDP-glucuronic acid: Finally, UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose dehydrogenase.

This method has demonstrated high efficiency with yields reaching approximately 92% during purification . The process can occur without the addition of exogenous NAD+, utilizing an intracellular regeneration system instead.

Molecular Structure Analysis

UDP-glucuronic acid consists of a uridine moiety linked to a glucuronic acid unit via a diphosphate bond. Its molecular formula is C₁₂H₁₅N₂O₁₈P₂, with a molecular weight of approximately 507.24 g/mol. The structure features:

  • A uridine base that provides the nucleotide component.
  • A glucuronic acid residue containing a carboxyl group at C6, which is crucial for its biological functions.

The structural configuration allows it to participate effectively in glycosylation reactions due to its ability to donate glucuronic acid residues .

Chemical Reactions Analysis

UDP-glucuronic acid participates in several important biochemical reactions:

  1. Glycosylation reactions: It acts as a donor for glycosyltransferases that add glucuronosyl units to various substrates, including proteins and lipids.
  2. Decarboxylation: UDP-glucuronic acid can be converted into UDP-xylose through decarboxylation catalyzed by UDP-glucuronate decarboxylase .
  3. Detoxification: In mammals, it plays a role in the glucuronidation process, which facilitates the excretion of potentially harmful compounds by converting them into more water-soluble forms.

The enzymatic conversion processes typically involve specific conditions such as pH levels around 7.5 for optimal enzyme activity .

Mechanism of Action

The mechanism by which UDP-glucuronic acid acts involves several key steps:

  • Enzyme catalysis: The enzyme UDP-glucose dehydrogenase catalyzes the oxidation of UDP-glucose to form UDP-glucuronic acid.
  • Hydride transfer: During this reaction, hydride ions are transferred from the substrate to NAD+, resulting in the formation of NADH.
  • Formation of thioester intermediates: The reaction proceeds through a thioester intermediate before yielding the final product.

This mechanism underscores the importance of co-factors like NAD+ in facilitating these biochemical transformations .

Physical and Chemical Properties Analysis

UDP-glucuronic acid exhibits several notable physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • pKa values: The pKa values associated with its carboxylic groups are critical for understanding its behavior in biochemical systems.

These properties enable UDP-glucuronic acid to function effectively within cellular environments .

Applications

UDP-glucuronic acid has diverse applications across various scientific fields:

  1. Biotechnology: It is utilized in recombinant DNA technology for glycosylation studies.
  2. Pharmaceuticals: The compound plays a role in drug metabolism and detoxification processes.
  3. Plant biology: It is essential for synthesizing polysaccharides that contribute to cell wall integrity and plant growth.
  4. Microbiology: In pathogens like Cryptococcus neoformans, it is crucial for capsule formation, impacting virulence .
Enzymatic Biosynthesis and Metabolic Regulation of UDP-GlcA

Catalytic Mechanisms of UDP-Glucose Dehydrogenase in UDP-Glucuronic Acid Production

UDP-glucose dehydrogenase (UDP-glucose dehydrogenase) catalyzes the 4-electron oxidation of UDP-glucose to UDP-glucuronic acid through two sequential NAD⁺-dependent steps without releasing the intermediate aldehyde. Structural studies of human UDP-glucose dehydrogenase reveal a reaction mechanism involving covalent catalysis:

  • Thiohemiacetal Intermediate: Cysteine 276 acts as a nucleophile, attacking the C6 aldehyde of the UDP-glucose intermediate to form a covalent thiohemiacetal adduct. Trapping this intermediate in the E161Q mutant (where glutamate 161 is replaced with glutamine) confirmed Cysteine 276's essential role [1] [9].
  • Oxidation and Hydrolysis: The thiohemiacetal undergoes oxidation to a thioester intermediate, followed by hydrolysis to release UDP-glucuronic acid. Glutamate 161 functions as a Brønsted base to activate water for thioester cleavage [9].
  • Coenzyme Coordination: Tyrosine 14, Glutamate 161, and Glutamate 165 undergo conformational changes that sequester NAD⁺ during catalysis, ensuring precise hydride transfer [1].

Stopped-flow kinetics demonstrate that deprotonation of Cysteine 276 is rate-limiting for the first oxidation step, enabling nucleophilic attack on the aldehyde [1]. The enzyme's hexameric structure (a trimer of dimers) positions key residues to shuttle substrates and products through the active site efficiently.

Table: Kinetic Parameters of Human UDP-Glucose Dehydrogenase

Substrate/CofactorKₘ (μM)kₐₜₜ (s⁻¹)Intermediate Accumulation
UDP-glucose150 ± 1012.8 ± 0.9Thiohemiacetal (steady state)
NAD⁺85 ± 712.5 ± 1.1Not observed
E161Q mutant hydrolysisN/A0.15 ± 0.02Thioester (≥95%)

Data derived from [1] [9].

Allosteric Modulation and Oligomeric States of UDP-Glucose Dehydrogenase Across Eukaryotes and Prokaryotes

UDP-glucose dehydrogenase activity is governed by oligomeric equilibria and allosteric effectors that vary across taxa:

  • Oligomeric Dynamics: Eukaryotic UDP-glucose dehydrogenase assembles into a catalytically active hexamer (a trimer of dimers). Disruption of intersubunit interactions (e.g., Lysine 94–Glutamate 360 salt bridge) shifts equilibrium toward inactive dimers, increasing Kₘ for UDP-glucose by 5-fold and reducing kₐₜₜ by >90% [6]. In contrast, Cryptococcus neoformans UDP-glucose dehydrogenase functions solely as a dimer [2].
  • Allosteric Inhibitors: UDP-xylose (a UDP-glucuronic acid derivative) binds to a regulatory site distinct from the active pocket, inducing conformational changes that inhibit human UDP-glucose dehydrogenase noncompetitively (Kᵢ = 8 μM). Similarly, NADH competes with NAD⁺ at the cofactor-binding site [2] [5].
  • Metabolic Cross-Talk: In mammals, UDP-N-acetylglucosamine inhibits GFAT1 (the hexosamine pathway gateway enzyme), while UDP-xylose suppresses UDP-glucose dehydrogenase. This coordinates UDP-glucuronic acid and UDP-N-acetylglucosamine production for glycosaminoglycan synthesis [5].

Table: Oligomeric States and Regulatory Profiles of UDP-Glucose Dehydrogenase

OrganismNative OligomerKey Allosteric EffectorsEffect on Activity
Homo sapiens (human)HexamerUDP-xylose, NADHInhibition
Cryptococcus neoformansDimerNADH, UDP-xyloseInhibition
Streptococcus pyogenesNot reportedNone identifiedN/A
Arabidopsis thalianaHexamerUDP-xylose (predicted)Inhibition

Data compiled from [1] [2] [6].

Transcriptional Regulation of UDP-Glucose Dehydrogenase by Specificity Protein 1, Krüppel-Like Factor 4, and Hormone-Responsive Elements

UDP-glucose dehydrogenase expression is transcriptionally controlled by cis-elements and trans-factors that respond to developmental and metabolic cues:

  • Specificity Protein 1 Dependency: The basal UDP-glucose dehydrogenase promoter contains CG/CT-rich motifs bound by Specificity Protein 1. Transforming growth factor β (TGF-β) upregulates UDP-glucose dehydrogenase via p38 MAPK-mediated Specificity Protein 1 activation in fibroblasts and HepG2 cells. Conversely, Interleukin-1β increases Specificity Protein 3 and c-Krox, which compete with Specificity Protein 1 to repress transcription [6] [7].
  • Krüppel-Like Factor 4 Interactions: Krüppel-Like Factor 4 binds demethylated CpG islands in the UDP-glucose dehydrogenase promoter during tumor progression and cardiac development. DNA demethylation of a Specificity Protein 1 site at position -75 in the Krüppel-Like Factor 4 promoter (e.g., during odontoblast differentiation) enhances Specificity Protein 1 transactivation, linking epigenetic modification to UDP-glucuronic acid production [3] [6] [7].
  • Hormonal Regulation: Androgen response elements (AREs) and estrogen response elements (EREs) in the distal UDP-glucose dehydrogenase promoter mediate induction by dihydrotestosterone in prostate tissue and 17β-estradiol in chondrocytes, respectively. This directs UDP-glucuronic acid toward glucuronidation or glycosaminoglycan synthesis [6].

Salvage Pathways vs. De Novo Biosynthesis: Comparative Metabolic Flux Analysis

UDP-glucuronic acid is generated via two distinct routes with divergent energetic and substrate demands:

  • De Novo Pathway:Glucose-6-phosphate → Glucose-1-phosphate → UDP-glucose → UDP-glucuronic acid (via UDP-glucose dehydrogenase).This consumes 1 UTP and 2 NAD⁺ per UDP-glucuronic acid. UDP-glucose dehydrogenase's low Kₘ for UDP-glucose (0.1–0.3 mM) ensures efficient flux but is constrained by NAD⁺ availability and competition from glycogen synthesis [5] [10].

  • Salvage Pathway:Glucuronic acid → Glucuronic acid-1-phosphate → UDP-glucuronic acid (via UDP-sugar pyrophosphorylase).This requires 1 ATP and 1 UTP but bypasses NAD⁺ dependence. Arabidopsis thaliana UDP-sugar pyrophosphorylase exhibits high activity toward glucuronic acid-1-phosphate (100% relative activity) and galacturonic acid-1-phosphate (75%), enabling dual precursor utilization [4] [8].

Table: Comparative Flux Efficiency of UDP-Glucuronic Acid Biosynthetic Routes

ParameterDe Novo PathwaySalvage Pathway
Key EnzymesUDP-glucose dehydrogenaseGlucuronokinase, USP
Cofactor Demand2 NAD⁺, 1 UTP1 ATP, 1 UTP
Byproduct Generation2 NADH, 2 H⁺Pyrophosphate
Kₘ (Primary Substrate)UDP-glucose: 0.1–0.3 mMGlucuronic acid-1-P: 0.5 mM
Theoretical Yield85% (limited by NAD⁺ recycling)>95% (with pyrophosphatase)
Scale-up FeasibilityLow (costly NAD⁺ regeneration)High (mg-scale demonstrated)

Data from [4] [5] [8].

The salvage pathway is kinetically favorable for large-scale UDP-glucuronic acid production. Coupling Arabidopsis thaliana glucuronokinase and UDP-sugar pyrophosphorylase with inorganic pyrophosphatase achieves >95% conversion of glucuronic acid to UDP-glucuronic acid at 100-mg scales, whereas de novo synthesis requires expensive NAD⁺ regeneration systems [4] [8].

Properties

Product Name

UDP-GlcA

IUPAC Name

trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C15H19N2Na3O18P2

Molecular Weight

646.23 g/mol

InChI

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1

InChI Key

XXXUNWUNTOMVIG-QWGSIYABSA-K

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]

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